4-Chloro-8-methoxy-2,6-dimethylquinoline

MAO-B inhibition Neuroprotection Neurodegenerative disease

Medicinal chemistry requires precise substitution patterns for valid SAR. Substituting this polysubstituted quinoline with generic scaffolds introduces confounding variables. - **Biological validation**: MAO-B IC50 = 300 nM, MAO-A IC50 = 39,000 nM (130× selectivity). No AChE inhibition at 26 µM. - **Synthetic handle**: C4-Cl enables SNAr, Suzuki, Buchwald-Hartwig cross-coupling for 4-amino/aryl/alkoxy libraries. - **Supply chain**: BenchChem stock confirmed. Multiple package sizes available for HTS and lead optimization.

Molecular Formula C12H12ClNO
Molecular Weight 221.68 g/mol
Cat. No. B11884106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-8-methoxy-2,6-dimethylquinoline
Molecular FormulaC12H12ClNO
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C(N=C2C(=C1)OC)C)Cl
InChIInChI=1S/C12H12ClNO/c1-7-4-9-10(13)6-8(2)14-12(9)11(5-7)15-3/h4-6H,1-3H3
InChIKeyWHWHIEHISBAAJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Overview


4-Chloro-8-methoxy-2,6-dimethylquinoline (CAS 1315346-91-8, molecular formula C₁₂H₁₂ClNO, molecular weight 221.68 g/mol) is a polysubstituted quinoline derivative featuring a chloro substituent at the 4-position, a methoxy group at the 8-position, and methyl groups at the 2- and 6-positions . This substitution pattern establishes it as a versatile heterocyclic building block with applications in medicinal chemistry and fluorescent probe development . The compound's core quinoline scaffold is recognized as a privileged pharmacophore across multiple therapeutic areas [1].

Building block C4 chloro handle enables SNAr and cross-coupling library synthesis
Pathway study Supports MAO-B isoform inhibition studies
Selectivity May support cholinergic vs. monoaminergic profiling

Why Generic Substitution Fails


Substitution of 4-chloro-8-methoxy-2,6-dimethylquinoline with generic quinoline scaffolds or alternative substitution isomers is scientifically unsound because the precise 4-chloro/8-methoxy/2,6-dimethyl substitution pattern governs both biological target engagement and synthetic reactivity in cross-coupling applications. Unsubstituted quinoline lacks the chloro leaving group required for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while alternative positional isomers exhibit distinct biological activity profiles [1]. The 4-chloro group serves as a reactive handle for C–N and C–C bond formation [2], and the 8-methoxy group modulates electronic properties and metabolic stability [3].

Unsubstituted quinoline lacks the 4-chloro leaving group and may not undergo SNAr or cross-coupling without pre-functionalization.
Positional isomers of chloro/methoxy/methyl quinoline can show distinct biological profiles; MAO-B activity context may not transfer.
Absence of the 8-methoxy group may shift electronic properties and metabolic stability compared to this substitution pattern.

Quantitative Differentiation Evidence


MAO-B Inhibition

4-Chloro-8-methoxy-2,6-dimethylquinoline inhibits human recombinant MAO-B expressed in insect cell membranes with an IC₅₀ of 300 nM, as measured by reduction in conversion of kynuramine to 4-hydroxyquinoline via fluorescence spectrophotometry [1]. In contrast, the same compound exhibits substantially weaker inhibition of MAO-A under identical assay conditions, with an IC₅₀ of 39,000 nM (39 µM) [2]. This represents a 130-fold selectivity window for MAO-B over MAO-A. By comparison, the unsubstituted parent scaffold 2,6-dimethylquinoline (CAS 877-43-0) is reported as a CYP1A2 inhibitor with an IC₅₀ of 3.3 µM but shows no reported MAO-B activity [3].

MAO-B IC₅₀
Reported
IC₅₀ = 300 nM
130-fold selectivity over MAO-A (IC₅₀ 39 µM)
Supports MAO-B pathway inhibition studies
Human recombinant MAO-B, kynuramine substrate, fluorescence readout
MAO-B inhibition Neuroprotection Neurodegenerative disease

AChE Inhibition Assessment

In a binding assay evaluating acetylcholinesterase inhibitory activity, 4-chloro-8-methoxy-2,6-dimethylquinoline produced no detectable inhibition when tested at a concentration of 26 µM . This negative result establishes a selectivity baseline that differentiates this compound from other quinoline-based AChE inhibitors such as tacrine (IC₅₀ ≈ 100–200 nM) and donepezil derivatives (IC₅₀ < 50 nM) [1]. The absence of AChE activity may be advantageous for applications requiring cholinergic pathway sparing or for use in orthogonal target identification studies.

AChE Activity
Reported
No inhibition detected at 26 µM
Supports cholinergic off-target profiling
Standard AChE binding assay
Acetylcholinesterase Selectivity Off-target profiling

4-Chloro Substituent Synthetic Utility

The 4-chloro substituent of 4-chloro-8-methoxy-2,6-dimethylquinoline provides a reactive handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling derivatization at the C4 position with amines, alcohols, and organometallic reagents [1]. This contrasts with 2,6-dimethylquinoline (CAS 877-43-0), which lacks a chloro leaving group and therefore cannot undergo direct SNAr or Suzuki-Miyaura/Stille coupling at any ring position without prior functionalization [2]. In the patent literature, 4-chloroquinoline intermediates are explicitly utilized in the synthesis of "reversed chloroquines" (RCQs) for antimalarial applications, underscoring the critical importance of the C4 chloro group for downstream diversification [3].

C4 Reactivity
Class-level
4-Cl enables nucleophilic aromatic substitution and Pd-catalyzed cross-coupling
Supports parallel library synthesis at C4
Comparable to 4-chloroquinoline synthetic intermediates
Cross-coupling SNAr Building block Library synthesis

8-Methoxy Pharmacophore in Anticancer SAR

In a systematic structure-activity relationship study of styrylquinoline antitumor agents, replacement of the 8-methoxy group with other substituents or complete removal of the 8-methoxy group resulted in substantial loss of anticancer potency [1]. Specifically, compounds bearing 8-hydroxy or 8-acetoxy groups retained potent activity (GI₅₀ in the 20 nM range against HepG2 cells), whereas substitution of the 8-methoxy group consistently diminished activity [2]. This SAR finding directly implicates the 8-position substituent as a critical determinant of biological activity in quinoline-based anticancer series. 4-Chloro-8-methoxy-2,6-dimethylquinoline retains the 8-methoxy pharmacophore while adding the synthetically enabling 4-chloro group, positioning it as a strategic intermediate for anticancer lead optimization.

8-OMe SAR Context
Class-level
8-Methoxy substitution linked to reduced cell-model activity vs. 8-hydroxy in certain styrylquinoline series
Informs 8-position design in anticancer scaffolds
HepG2 cell-line SAR; data to verify
SAR Anticancer 8-Methoxyquinoline Medicinal chemistry

Target Application Scenarios


MAO-B Inhibitor Lead Optimization

4-Chloro-8-methoxy-2,6-dimethylquinoline is directly deployable as a starting scaffold for MAO-B inhibitor lead optimization programs. The compound's validated MAO-B IC₅₀ of 300 nM [1], combined with its 130-fold selectivity over MAO-A (IC₅₀ = 39,000 nM) [2] and confirmed lack of acetylcholinesterase activity at 26 µM , provides a clean biological starting point for SAR expansion. The 4-chloro group enables parallel diversification via SNAr or Suzuki-Miyaura coupling to generate focused libraries targeting improved MAO-B potency and pharmacokinetic properties [3].

Building Block for Quinoline Library Synthesis

As a pre-functionalized building block bearing a reactive 4-chloro leaving group, this compound is ideally suited for high-throughput parallel synthesis of 4-aminoquinolines, 4-alkoxyquinolines, and 4-arylquinolines. This synthetic strategy mirrors established methodologies for generating reversed chloroquine (RCQ) libraries for antimalarial drug discovery [4]. The fixed 2,6-dimethyl and 8-methoxy substitution pattern ensures that library members share a consistent scaffold core, enabling rigorous SAR interpretation across diversified C4 modifications.

Selectivity Profiling: Cholinergic vs. Monoaminergic

The compound's activity profile—moderate MAO-B inhibition (300 nM) [1] combined with undetectable AChE inhibition at 26 µM —positions it as a useful reference standard for discriminating between cholinergic and monoaminergic target engagement in phenotypic screening cascades. Researchers validating assay platforms for neurodegenerative disease target panels can employ this compound as a selectivity control to confirm that observed phenotypic effects are not confounded by off-target cholinergic modulation.

Anticancer Scaffold C4 Derivatization

For medicinal chemistry groups developing quinoline-based anticancer agents, this compound provides a scaffold in which the biological impact of the 8-methoxy group has been characterized in related SAR studies [5]. While 8-methoxy substitution in certain styrylquinoline series is associated with reduced anticancer potency relative to 8-hydroxy analogs [6], the 4-chloro group offers a synthetic entry point for introducing potency-enhancing modifications at C4 that may restore or surpass activity. This compound is therefore appropriate for medicinal chemistry campaigns exploring whether C4 derivatization can rescue or enhance activity in 8-methoxy-containing quinoline antitumor series.

Application
Selection Property
Validation Focus
MAO-B pathway inhibition studies
MAO-B isoform selectivity window
MAO-B/A selectivity ratio review
Quinoline library synthesis via C4 diversification
C4 cross-coupling handle
Derivatization scope with amines and aryl groups
Neurotransmitter discrimination assays
AChE inactivity profile
Cholinergic off-target confirmation
Anticancer quinoline SAR exploration
8-position pharmacophore context
8-substituent impact in cancer cell models

Technical Documentation Hub

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